Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
CAS No.: 1351647-40-9
Cat. No.: VC4334598
Molecular Formula: C23H28ClN3O4S
Molecular Weight: 478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351647-40-9 |
|---|---|
| Molecular Formula | C23H28ClN3O4S |
| Molecular Weight | 478 |
| IUPAC Name | methyl 2-[3-(dimethylamino)propyl-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
| Standard InChI | InChI=1S/C23H27N3O4S.ClH/c1-15-11-12-18(29-4)19-20(15)31-23(24-19)26(14-8-13-25(2)3)21(27)16-9-6-7-10-17(16)22(28)30-5;/h6-7,9-12H,8,13-14H2,1-5H3;1H |
| Standard InChI Key | XMLCWVGEHCRBLL-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC.Cl |
Introduction
Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a complex organic compound primarily classified as a pharmaceutical agent. It is notable for its potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory drugs. The compound integrates various functional groups that contribute to its biological activity and pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These reactions are carried out under controlled conditions (temperature, pressure, and solvent choice) to optimize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts may include triethylamine or pyridine.
Pharmacological Effects
Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride exhibits its pharmacological effects primarily through modulation of pain pathways. It is believed to act by inhibiting cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
Research Findings
Research indicates that compounds with similar structures exhibit significant analgesic properties in animal models, suggesting potential efficacy in human applications as well. The compound's potential in medicinal chemistry is further highlighted by its inclusion in research focused on drug development for analgesics and anti-inflammatory agents.
Analytical Techniques
Analytical techniques such as NMR spectroscopy and mass spectrometry are used to monitor reaction progress and confirm product identity. These methods are crucial for ensuring the purity and structural integrity of the synthesized compound.
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